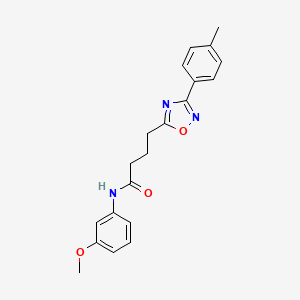
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CQ-10 is a derivative of hydroxychloroquine, which is a well-known drug used for the treatment of malaria and autoimmune diseases.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been utilized as a template for the synthesis of nanoparticles with controlled size and shape.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of lysosomal function and autophagy. Lysosomes are cellular organelles that play a critical role in the degradation of cellular waste and the recycling of cellular components. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to inhibit lysosomal function and autophagy, leading to the accumulation of cellular waste and the induction of cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide is also relatively inexpensive compared to other compounds used in research. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has some limitations, including its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide. One potential direction is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide and to optimize its pharmacokinetic properties.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-3-aminomethylquinoline and m-tolylcyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide. The synthesis method of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
特性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-8-7-12-21(14-17)26(24(28)18-9-3-2-4-10-18)16-20-15-19-11-5-6-13-22(19)25-23(20)27/h5-8,11-15,18H,2-4,9-10,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZIDNCTUXWBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

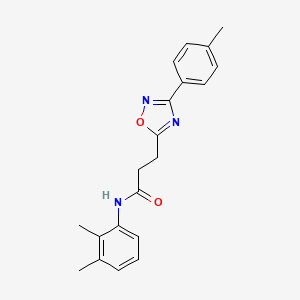
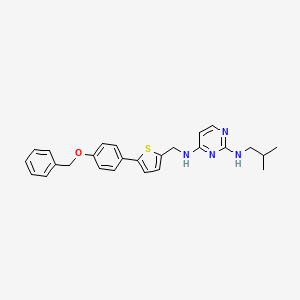

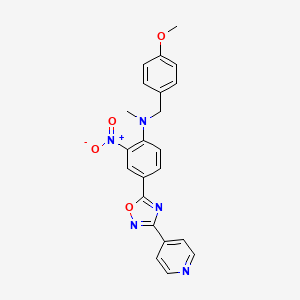


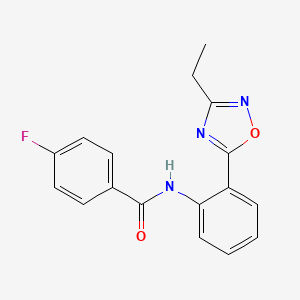

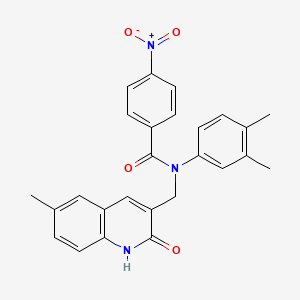

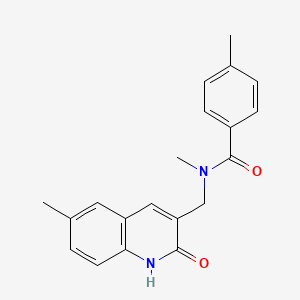

![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
